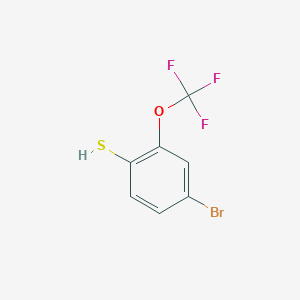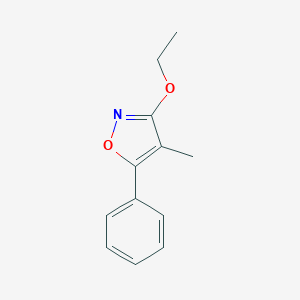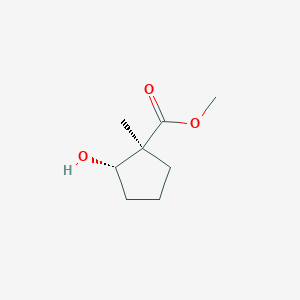
Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)- is a chiral compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)- involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, the concentration of acetylcholine in the brain is increased, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)- can have a range of biochemical and physiological effects. These include increased levels of acetylcholine in the brain, improved cognitive function, and reduced oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)- in lab experiments is its high enantiomeric purity, which ensures the accuracy and reproducibility of results. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its relatively low solubility, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research related to Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)-. One area of focus is the development of new drugs for the treatment of neurological disorders, based on the mechanism of action of this compound. Additionally, research into the anti-inflammatory properties of this compound may lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)- can be achieved through a multi-step process involving the reaction of 2-methylcyclopentanone with sodium hydride and methyl iodide. This results in the formation of the desired product with high enantiomeric purity. The synthesis method has been optimized to increase yield and reduce costs, making it a viable option for large-scale production.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)-)- has been studied for its potential in various scientific research applications. One such area of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can act as a cholinesterase inhibitor, which can help to improve cognitive function in patients with these disorders.
properties
CAS RN |
172825-20-6 |
|---|---|
Product Name |
Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)- |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (1S,2S)-2-hydroxy-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-8(7(10)11-2)5-3-4-6(8)9/h6,9H,3-5H2,1-2H3/t6-,8-/m0/s1 |
InChI Key |
CPSFDQWYYRRZAA-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1O)C(=O)OC |
SMILES |
CC1(CCCC1O)C(=O)OC |
Canonical SMILES |
CC1(CCCC1O)C(=O)OC |
synonyms |
Cyclopentanecarboxylic acid, 2-hydroxy-1-methyl-, methyl ester, (1S-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



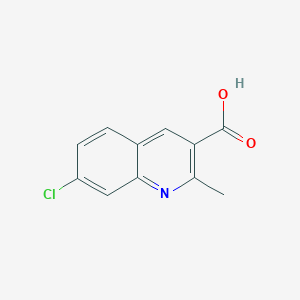
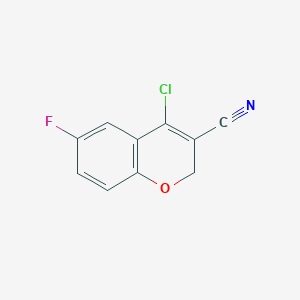
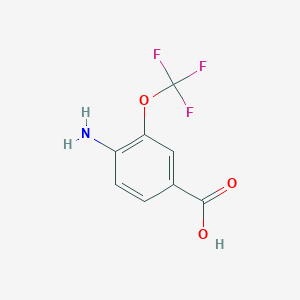
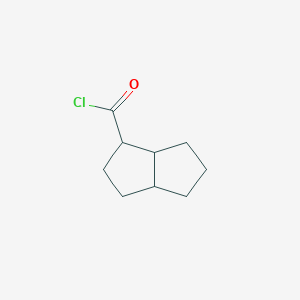
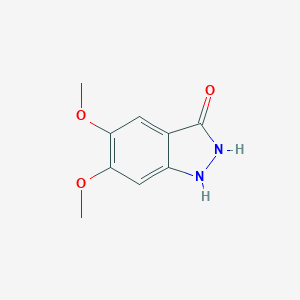

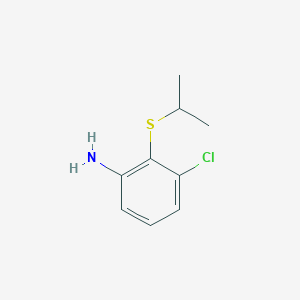


![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

